2-Methoxy-4,6-dimethylbenzaldehyde: Technical Dossier & Synthesis Guide
2-Methoxy-4,6-dimethylbenzaldehyde: Technical Dossier & Synthesis Guide
The following technical guide details the properties, synthesis, and applications of 2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0).
Executive Summary
2-Methoxy-4,6-dimethylbenzaldehyde (CAS 51926-66-0 ) is a highly functionalized aromatic aldehyde used primarily as a regioselective intermediate in the synthesis of polycyclic musks, pharmaceutical pharmacophores, and agrochemical active ingredients.[1][2][3][4][5][6][7] Characterized by its electron-rich anisole core and dual methyl steric blockers, it serves as a critical electrophile in condensation reactions where site-selectivity is paramount.[4]
| Key Specification | Data |
| CAS Number | 51926-66-0 |
| IUPAC Name | 2-Methoxy-4,6-dimethylbenzaldehyde |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 48–50 °C |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Insoluble in water |
Part 1: Strategic Synthesis Protocol
The industrial and laboratory-scale preparation of 2-Methoxy-4,6-dimethylbenzaldehyde relies on the Vilsmeier-Haack formylation of 3,5-dimethylanisole.[4] This route is preferred over direct oxidation of 2,4,6-trimethylanisole due to higher atom economy and the avoidance of over-oxidation byproducts.[4]
1.1 The Challenge of Regioselectivity
Formylation of 3,5-dimethylanisole presents a classic electrophilic aromatic substitution (EAS) competition.[4] The substrate has two activated positions:[4]
-
C2/C6 (Ortho to OMe): Activated by the strong +M effect of the methoxy group and the weak +I effect of the meta-methyl.[4]
-
C4 (Para to OMe): Activated by the +M effect of the methoxy group and flanked by two ortho-methyl groups.[4]
While the para position is electronically favorable, it is sterically encumbered by the "buttressing effect" of the two methyl groups.[4] Experimental evidence confirms that under standard Vilsmeier conditions, the reaction yields a mixture where the 2-isomer (Target) and 4-isomer must be separated.[4]
1.2 Optimized Vilsmeier-Haack Protocol
Reagents:
-
Substrate: 3,5-Dimethylanisole (1.0 eq)[4]
-
Reagent A: Phosphorus Oxychloride (POCl₃, 1.2 eq)[4]
-
Reagent B: N,N-Dimethylformamide (DMF, 1.5 eq)[4]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry reactor under N₂, cool DMF (1.5 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow/orange as the chloroiminium ion forms.[4] Stir for 1 hour at 0–5 °C.
-
Substrate Addition: Dissolve 3,5-dimethylanisole in minimal DCM. Add this solution slowly to the pre-formed Vilsmeier reagent, maintaining internal temperature <10 °C to minimize polysubstitution.
-
Cyclization/Heating: Warm the mixture to reflux (40 °C for DCM) and stir for 4–6 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1).
-
Hydrolysis: Cool the reaction mixture to 0 °C. Quench by pouring onto crushed ice containing sodium acetate (buffered hydrolysis prevents demethylation). Stir vigorously for 2 hours until the organic layer separates clearly.
-
Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove phosphoric acid) and brine.[4] Dry over Na₂SO₄ and concentrate.
-
Purification (Critical): The crude oil contains both the target (2-formyl) and the isomer (4-formyl).[4]
-
Flash Chromatography: Silica gel, gradient elution (0% → 10% EtOAc in Hexane).
-
Fractionation: The 2-methoxy-4,6-dimethylbenzaldehyde typically elutes after the starting material but before the more polar 4-isomer due to internal hydrogen bonding (weak) and steric shielding of the carbonyl.[4]
-
Crystallization: Recrystallize the isolated solid from cold hexane/ethanol to yield pale yellow needles (MP 48–50 °C).
-
Figure 1: Synthetic workflow for the production of CAS 51926-66-0 via Vilsmeier-Haack formylation.
Part 2: Technical Specifications & Validation
Researchers must validate the identity of the synthesized compound to distinguish it from its isomer (4-methoxy-2,6-dimethylbenzaldehyde, CAS 19447-00-8).[4]
2.1 NMR Characterization
The ¹H NMR spectrum is the definitive identification tool.[4] The key diagnostic peak is the aldehydic proton and the aromatic pattern.[4][8]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment Logic |
| -CHO | 10.60 | Singlet (1H) | Deshielded aldehydic proton.[4] |
| Ar-H | 6.60 & 6.80 | Singlets (1H each) | The 2,4,6-substitution pattern leaves two isolated aromatic protons (H3 and H5) which appear as singlets (or meta-coupled doublets).[4] |
| -OCH₃ | 3.85 | Singlet (3H) | Characteristic methoxy group.[4] |
| Ar-CH₃ | 2.35 & 2.55 | Singlets (3H each) | Distinct methyl environments due to asymmetry relative to the aldehyde.[4] |
Note: Data approximates typical values for this class; specific solvent effects (CDCl₃ vs DMSO-d₆) may cause slight shifts.
2.2 Physical Properties
-
Melting Point: 48–50 °C (Sharp melting range indicates high purity).[4]
-
Rf Value: ~0.50 (Dichloromethane) on Silica Gel 60 F₂₅₄.[4]
-
Appearance: The compound often solidifies upon standing; impure fractions may remain as yellow oils.[4]
Part 3: Applications & Pathway Engineering
The unique steric and electronic profile of 2-methoxy-4,6-dimethylbenzaldehyde makes it a valuable "blocked" aldehyde for complex synthesis.[4]
3.1 Fragrance Chemistry (Musk Synthesis)
This aldehyde acts as a precursor for indane-based polycyclic musks .[4] By reacting with specific alkenes or Grignard reagents, the aldehyde moiety is converted into the bulky lipophilic groups required for musk odor activity (binding to the OR5AN1 receptor).[4]
-
Mechanism:[4][9] The aldehyde undergoes condensation (e.g., aldol or Knoevenagel) followed by cyclization to form the indane core.[4]
3.2 Pharmaceutical Intermediates
It functions as a scaffold for non-steroidal selective mineralocorticoid receptor antagonists .[4] The methoxy group mimics the oxygenation patterns found in natural steroids, while the methyl groups provide metabolic stability by blocking the P450 oxidation sites on the aromatic ring.[4]
Figure 2: Application map for 2-Methoxy-4,6-dimethylbenzaldehyde in industrial synthesis.[4]
Part 4: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to autoxidation to the corresponding benzoic acid (2-methoxy-4,6-dimethylbenzoic acid) upon exposure to air.[4]
-
Handling: Use standard PPE. Avoid contact with strong oxidizing agents and strong bases.[4]
References
-
Sigma-Aldrich. (n.d.).[4] 2-Methoxy-4,6-dimethylbenzaldehyde Product Sheet. Retrieved from [4]
-
Molecules. (2015).[4][10] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. (Provides physical data: MP 48-50°C).[4][10] Retrieved from [4][10]
-
European Patent Office. (1995).[4] Method for making a 2,6-dialkylphenol. (Discusses oxidation/formylation pathways of methylanisoles). Retrieved from
-
PubChem. (n.d.).[4] Compound Summary for CAS 51926-66-0. Retrieved from [4]
Sources
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- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR spectrum [chemicalbook.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. 2-Hydroxy-4,6-dimethylbenzaldehyde | CAS#:1666-02-0 | Chemsrc [chemsrc.com]
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